molecular formula C16H23N3O3 B12252627 N-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12252627
M. Wt: 305.37 g/mol
InChI Key: YKQFHZSQLVBOTB-UHFFFAOYSA-N
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Description

N-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a furan ring, a piperidine ring, and a cyclopropane carboxamide group

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C16H23N3O3/c20-15(17-9-14-4-2-8-22-14)11-19-7-1-3-13(10-19)18-16(21)12-5-6-12/h2,4,8,12-13H,1,3,5-7,9-11H2,(H,17,20)(H,18,21)

InChI Key

YKQFHZSQLVBOTB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC(=O)NCC2=CC=CO2)NC(=O)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps. One common approach starts with the preparation of {1-[(furan-2-yl)methyl]piperidin-4-yl}methanol . This intermediate can be further reacted with cyclopropanecarboxylic acid derivatives under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the compound can produce corresponding alcohols or amines.

Scientific Research Applications

N-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its combination of a furan ring, a piperidine ring, and a cyclopropane carboxamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

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